molecular formula C6H6BrN3O4 B2829426 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1006993-36-7

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2829426
M. Wt: 264.035
InChI Key: ZZMXTQHEZQCMRL-UHFFFAOYSA-N
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Description

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromo group and a nitro group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 . After two days, the colorless single crystals of the compound were filtered and washed with ethanol .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid are not available, pyrazoles in general possess many biological and pharmaceutical properties . They also have interesting coordination properties .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid have been documented, demonstrating their regiospecific synthesis and complex hydrogen bonding patterns. For instance, Kumarasinghe et al. (2009) outlined the synthesis of a structurally similar compound, highlighting the necessity of single-crystal X-ray analysis for unambiguous structure determination due to the complex nature of regioisomer identification through spectroscopic techniques alone. This study underscores the intricate hydrogen bonding and Br...Br interactions within the crystalline structure, indicating the significance of detailed structural analysis in understanding the physicochemical properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Advancements in Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for pyrazole derivatives, which hold substantial potential in various scientific applications. Obermayer et al. (2011) described a microwave-assisted, continuous flow multistep synthesis approach for 4-(pyrazol-1-yl)carboxanilides, showcasing a dramatic reduction in processing time and an improvement in product yields. This methodology presents a significant advancement in the synthesis of pyrazole derivatives, offering a more efficient and scalable approach for producing compounds with potential biological and material science applications (Obermayer, Glasnov, & Kappe, 2011).

Potential in Polyketide Construction

In the realm of organic synthesis, particularly in constructing polyketide structures, Gao et al. (2011) demonstrated an innovative approach involving double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols. This method facilitates the direct generation of acyclic polypropionate stereopolyads from the alcohol oxidation level, showcasing a highly efficient and simplified pathway for synthesizing complex organic structures. Such advancements highlight the potential of using pyrazole derivatives in synthesizing natural product analogs and complex organic molecules (Gao, Han, & Krische, 2011).

properties

IUPAC Name

3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXTQHEZQCMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

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